molecular formula C9H8N2O2 B068376 1H-Pyrrolo[2,3-B]pyridine-3-carboxaldehyde, 5-methoxy- CAS No. 183208-38-0

1H-Pyrrolo[2,3-B]pyridine-3-carboxaldehyde, 5-methoxy-

Cat. No.: B068376
CAS No.: 183208-38-0
M. Wt: 176.17 g/mol
InChI Key: BLHXORFATJZTEP-UHFFFAOYSA-N
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Description

1H-Pyrrolo[2,3-B]pyridine-3-carboxaldehyde, 5-methoxy- is a heterocyclic compound that features a pyridine ring fused to a pyrrole ring. This compound is of significant interest due to its potential applications in medicinal chemistry and organic synthesis. The presence of the methoxy group at the 5-position and the carboxaldehyde group at the 3-position makes it a versatile intermediate for various chemical reactions.

Mechanism of Action

Biochemical Analysis

Biochemical Properties

1H-Pyrrolo[2,3-B]pyridine-3-carboxaldehyde, 5-methoxy- has been found to interact with FGFRs, which play an essential role in various types of tumors . FGFRs are involved in signal transduction pathways that regulate organ development, cell proliferation and migration, angiogenesis, and other processes . The compound’s interaction with these receptors can influence these biochemical reactions .

Cellular Effects

In cellular studies, 1H-Pyrrolo[2,3-B]pyridine-3-carboxaldehyde, 5-methoxy- has shown to inhibit cell proliferation and induce apoptosis in breast cancer 4T1 cells . It also significantly inhibited the migration and invasion of these cells . These effects indicate that this compound can influence cell function and impact cellular processes such as cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

The molecular mechanism of action of 1H-Pyrrolo[2,3-B]pyridine-3-carboxaldehyde, 5-methoxy- involves its interaction with FGFRs . Upon binding to fibroblast growth factors, the receptor undergoes dimerization and autophosphorylation of tyrosine residues in the cytoplasmic tail, resulting in activation of downstream signaling including RAS–MEK–ERK, PLCγ, and PI3K–Akt . This compound’s interaction with these receptors can influence these molecular processes .

Temporal Effects in Laboratory Settings

It has been observed that the compound can significantly reduce the migration and invasion abilities of 4T1 cells after treatment for 24 hours .

Metabolic Pathways

Given its interaction with FGFRs, it may influence pathways regulated by these receptors .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1H-Pyrrolo[2,3-B]pyridine-3-carboxaldehyde, 5-methoxy- typically involves multi-step organic reactions. One common method includes the cyclization of appropriate precursors under controlled conditions.

Industrial Production Methods: Industrial production of this compound may involve optimized synthetic routes that ensure high yield and purity. This often includes the use of catalysts and specific reaction conditions to facilitate the cyclization and functionalization steps. The process may also involve purification techniques such as recrystallization and chromatography to obtain the desired product .

Chemical Reactions Analysis

Types of Reactions: 1H-Pyrrolo[2,3-B]pyridine-3-carboxaldehyde, 5-methoxy- can undergo various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

1H-Pyrrolo[2,3-B]pyridine-3-carboxaldehyde, 5-methoxy- has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules.

    Biology: Investigated for its potential as a bioactive compound in various biological assays.

    Medicine: Explored for its potential therapeutic properties, particularly in the development of drugs targeting specific enzymes or receptors.

    Industry: Utilized in the production of specialty chemicals and materials.

Comparison with Similar Compounds

  • 1H-Pyrrolo[2,3-B]pyridine
  • 1H-Pyrrolo[2,3-B]pyridine-3-carboxaldehyde
  • 1H-Pyrrolo[2,3-B]pyridine-5-methoxy-

Uniqueness: 1H-Pyrrolo[2,3-B]pyridine-3-carboxaldehyde, 5-methoxy- is unique due to the presence of both the methoxy and carboxaldehyde groups, which confer distinct chemical reactivity and biological activity. This dual functionality makes it a valuable compound for various synthetic and medicinal applications .

Properties

IUPAC Name

5-methoxy-1H-pyrrolo[2,3-b]pyridine-3-carbaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8N2O2/c1-13-7-2-8-6(5-12)3-10-9(8)11-4-7/h2-5H,1H3,(H,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BLHXORFATJZTEP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC2=C(NC=C2C=O)N=C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

176.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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